A beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.
Oxprenolol hydrochloride
CAS No.: 6452-73-9
Cat. No.: VC0538407
Molecular Formula: C15H24ClNO3
Molecular Weight: 301.81 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 6452-73-9 |
---|---|
Molecular Formula | C15H24ClNO3 |
Molecular Weight | 301.81 g/mol |
IUPAC Name | 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H |
Standard InChI Key | COAJXCLTPGGDAJ-UHFFFAOYSA-N |
SMILES | CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl |
Canonical SMILES | CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl |
Appearance | Solid powder |
Chemical Identity and Physicochemical Properties
Oxprenolol hydrochloride (C₁₅H₂₃NO₃·HCl) is a white to off-white crystalline solid with a molecular weight of 301.81 g/mol . Its chemical structure includes a racemic mixture of (R)- and (S)-enantiomers, contributing to its stereochemical complexity . Key physicochemical characteristics are summarized below:
Property | Value |
---|---|
Melting Point | 91–93°C |
Solubility | Very soluble in water, freely soluble in alcohol |
Storage Conditions | +4°C |
CAS Registry Number | 6452-73-9 |
Molecular Formula | C₁₅H₂₃NO₃·HCl |
The compound’s synthesis involves a multi-step process starting with pyrocatechol monoallyl ether and epichlorohydrin, followed by reaction with isopropylamine to yield the active ingredient . Its crystalline form ensures stability under recommended storage conditions, though degradation may occur under prolonged exposure to light or moisture .
Pharmacological Profile
Mechanism of Action
Oxprenolol competitively inhibits β₁- and β₂-adrenergic receptors, with equilibrium dissociation constants (Kd) of 2.09 nM and 1.35 nM in rat heart and uterine tissues, respectively . Unlike propranolol, it exhibits partial agonist activity at β-receptors, minimizing bradycardia and myocardial depression . This ISA property allows for moderate receptor activation in low-catecholamine states, preserving basal cardiac output .
The drug’s lipophilicity enables efficient blood-brain barrier penetration, correlating with central nervous system (CNS) side effects such as fatigue and vivid dreams . Additionally, oxprenolol suppresses plasma renin activity by up to 40% through β₁-receptor blockade in the juxtaglomerular apparatus, though it lacks significant effects on aldosterone levels .
Pharmacokinetics
Oxprenolol undergoes extensive first-pass metabolism, with only 30% of an oral dose reaching systemic circulation . Peak plasma concentrations occur within 1–2 hours post-administration, with an elimination half-life of 1.8–2.2 hours . Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | 30% |
Protein Binding | 80% |
Volume of Distribution | 1.3–1.7 L/kg |
Metabolism | Hepatic glucuronidation |
Excretion | <4% unchanged in urine |
Notably, stereoselective metabolism occurs, with the (S)-(-)-enantiomer demonstrating a slightly shorter half-life (108.4 min) compared to the (R)-(+)-form (111.6 min) .
Clinical Applications and Efficacy
Angina Pectoris
Oxprenolol decreased angina frequency by 40–60% in dose-ranging studies (80–240 mg/day) . By lowering myocardial oxygen demand through reduced heart rate and contractility, it improved exercise tolerance similarly to metoprolol .
Adverse Effect | Incidence |
---|---|
Fatigue | 15–20% |
Bradycardia | 5–10% |
Bronchospasm | 2–5% (higher in asthmatics) |
CNS Effects (e.g., dreams) | 10–15% |
Severe toxicity is rare, with an LD₅₀ of 214 mg/kg in rats . Overdose management includes activated charcoal and intravenous glucagon to counteract β-blockade .
Comparative Pharmacodynamics
Oxprenolol’s ISA differentiates it from other beta-blockers:
Drug | β₁-Selectivity | ISA | Membrane Stabilization |
---|---|---|---|
Oxprenolol | No | Yes | Moderate |
Propranolol | No | No | High |
Atenolol | Yes | No | No |
This partial agonism reduces resting heart rate by only 10–15 bpm versus 20–25 bpm with propranolol, advantageous in patients with pre-existing bradycardia .
Manufacturing and Formulations
Oxprenolol hydrochloride tablets typically contain 90–110% of the labeled API, validated via thin-layer chromatography using ethyl acetate/acetic acid/water (15:5:5) as the mobile phase . Commercial preparations (e.g., Trasicor®) were available in 80 mg and 160 mg strengths, with dissolution >85% within 30 minutes in 0.1N HCl .
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